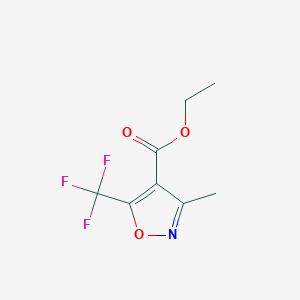
6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid, also known as 6-MTFD, is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of studies, from drug delivery to environmental science.
科学研究应用
6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid has been used in a variety of scientific research applications. It has been used in drug delivery studies to improve the solubility and bioavailability of poorly soluble drugs. It has also been used in environmental science studies to study the effects of pollutants on aquatic ecosystems. Additionally, 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid has been used in studies of the metabolism of drugs, as well as in studies of the interaction between drugs and proteins.
作用机制
The mechanism of action of 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid is not yet fully understood. However, it is believed to interact with proteins and other molecules in the body to modulate their activity. It is also believed to interact with cell membranes, allowing it to cross the cell membrane and enter the cell. Additionally, it is believed to interact with enzymes, allowing it to modulate the activity of enzymes involved in drug metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid are not yet fully understood. However, it is believed to modulate the activity of enzymes involved in drug metabolism and to interact with proteins and other molecules in the body. Additionally, it is believed to interact with cell membranes, allowing it to cross the cell membrane and enter the cell.
实验室实验的优点和局限性
The advantages of using 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid in laboratory experiments include its ease of synthesis, its low cost, and its ability to modulate the activity of enzymes involved in drug metabolism. Additionally, it is believed to interact with cell membranes, allowing it to cross the cell membrane and enter the cell. The limitations of using 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid in laboratory experiments include its lack of selectivity, its potential to interact with proteins and other molecules in the body, and its potential to interact with cell membranes, allowing it to cross the cell membrane and enter the cell.
未来方向
The potential future directions for 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid research include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery and environmental science. Additionally, further research on its potential interactions with proteins, enzymes, and cell membranes could lead to new applications for 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid in drug delivery, environmental science, and other fields. Additionally, further research on its potential interactions with other molecules could lead to new insights into drug metabolism and drug-protein interactions. Finally, further research on its potential applications in drug delivery and environmental science could lead to new strategies for delivering drugs and protecting aquatic ecosystems.
合成方法
6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid is synthesized via a multi-step process. The first step involves the reaction of 2-chloro-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid with methanol and polyphosphoric acid to form 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid. The second step involves the reaction of the 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid with a base, such as potassium hydroxide, to form the corresponding potassium salt. The final step involves the reaction of the potassium salt with a suitable acid, such as hydrochloric acid, to form the desired 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid involves the condensation of 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine with trifluoroacetic anhydride followed by hydrolysis and decarboxylation.", "Starting Materials": [ "2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine", "trifluoroacetic anhydride", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine with trifluoroacetic anhydride in the presence of a catalyst such as pyridine or triethylamine to form 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid trifluoroacetate.", "Step 2: Hydrolysis of the trifluoroacetate using sodium hydroxide in water to form the corresponding carboxylic acid.", "Step 3: Decarboxylation of the carboxylic acid using heat or a decarboxylation reagent such as triethylamine to yield the final product, 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid." ] } | |
CAS 编号 |
24667-07-0 |
产品名称 |
6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid |
分子式 |
C8H6F3NO3 |
分子量 |
221.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



